molecular formula C11H17BrN2O B1464719 {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine CAS No. 1247170-54-2

{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine

Cat. No.: B1464719
CAS No.: 1247170-54-2
M. Wt: 273.17 g/mol
InChI Key: YPJWIWXUGUFODB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine typically involves the reaction of 5-bromofuran-2-carbaldehyde with piperidine derivatives under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .

Chemical Reactions Analysis

Types of Reactions

{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a drug candidate in medicinal chemistry studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the bromofuran moiety and the piperidine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential drug development.

Properties

IUPAC Name

[1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O/c12-11-2-1-10(15-11)8-14-5-3-9(7-13)4-6-14/h1-2,9H,3-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJWIWXUGUFODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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